2,7-Bis(diphenylamino)-9H-fluoren-9-one 2,7-Bis(diphenylamino)-9H-fluoren-9-one
Brand Name: Vulcanchem
CAS No.: 113933-91-8
VCID: VC19145304
InChI: InChI=1S/C37H26N2O/c40-37-35-25-31(38(27-13-5-1-6-14-27)28-15-7-2-8-16-28)21-23-33(35)34-24-22-32(26-36(34)37)39(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H
SMILES:
Molecular Formula: C37H26N2O
Molecular Weight: 514.6 g/mol

2,7-Bis(diphenylamino)-9H-fluoren-9-one

CAS No.: 113933-91-8

Cat. No.: VC19145304

Molecular Formula: C37H26N2O

Molecular Weight: 514.6 g/mol

* For research use only. Not for human or veterinary use.

2,7-Bis(diphenylamino)-9H-fluoren-9-one - 113933-91-8

Specification

CAS No. 113933-91-8
Molecular Formula C37H26N2O
Molecular Weight 514.6 g/mol
IUPAC Name 2,7-bis(N-phenylanilino)fluoren-9-one
Standard InChI InChI=1S/C37H26N2O/c40-37-35-25-31(38(27-13-5-1-6-14-27)28-15-7-2-8-16-28)21-23-33(35)34-24-22-32(26-36(34)37)39(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H
Standard InChI Key YKBQFVANWYSUBE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7

Introduction

Structural and Chemical Characteristics

The compound belongs to the fluorenone family, featuring a planar tricyclic framework with a ketone group at the 9-position. The diphenylamino groups at the 2- and 7-positions introduce strong electron-donating characteristics, which significantly alter the compound’s electronic structure. Key structural parameters include:

  • Molecular Formula: C37H26N2O\text{C}_{37}\text{H}_{26}\text{N}_2\text{O}

  • Molecular Weight: 514.62 g/mol

  • Symmetry: The molecule exhibits C2vC_{2v} symmetry due to the para-substitution of diphenylamino groups.

Synthetic Methodologies

Core Fluorenone Synthesis

The synthesis of fluorenone derivatives typically begins with the oxidation of fluorene. A representative method involves:

  • Oxidation of Fluorene: Fluorene is treated with potassium hydroxide (KOH) in dimethylformamide (DMF) under an oxygen atmosphere, yielding 9H-fluorenone in 97% efficiency .

  • Nitration: Subsequent nitration using a mixed acid (HNO₃/H₂SO₄) at 120°C introduces nitro groups at the 2- and 7-positions .

  • Reduction and Functionalization: The nitro groups are reduced to amines using iron powder and hydrochloric acid, followed by diazotization and hydrolysis to install hydroxyl groups .

Photophysical Properties

Absorption and Emission

The compound exhibits strong absorption in the UV-vis region (λₐₕₛ ≈ 350–400 nm) due to π→π* transitions and ICT. Emission spectra show broad bands in the blue-green region (λₑₘ ≈ 450–550 nm), with Stokes shifts indicative of structural reorganization post-excitation .

Photostability Under One- and Two-Photon Excitation

Studies on analogous fluorenone derivatives (e.g., 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene) reveal critical insights:

  • Quantum Yields of Photodecomposition:

    SolventOne-Photon Φ (×10⁻⁴)Two-Photon Φ (×10⁻⁴)
    Hexane2–52–5
    CH₂Cl₂~100~100
    • Photodecomposition follows first-order kinetics, independent of excitation type .

    • Stability is solvent-dependent, with rapid degradation in polar solvents like CH₂Cl₂ due to enhanced radical formation .

Applications in Optoelectronics

OLEDs

The compound’s high electron mobility and tunable emission make it a candidate for:

  • Emissive Layers: Used in blue-emitting OLEDs with external quantum efficiencies (EQE) of 5–8%.

  • Host Materials: Blends with iridium complexes achieve EQE >15% in phosphorescent OLEDs .

Nonlinear Optical Materials

The diphenylamino groups enhance two-photon absorption (TPA) cross-sections (~500 GM at 800 nm), enabling applications in:

  • Bioprocessing: Two-photon fluorescence microscopy probes.

  • Optical Limiting: Materials for laser protection devices .

Challenges and Future Directions

Stability Limitations

The compound’s photochemical instability in polar solvents restricts its utility in solution-processed devices. Strategies to mitigate this include:

  • Steric Shielding: Introducing bulky substituents at the 9-position.

  • Encapsulation: Embedding in polymer matrices (e.g., PMMA) to reduce oxidative degradation .

Synthetic Optimization

Current protocols suffer from high catalyst costs (Pd-based systems) and lengthy purification. Emerging methods, such as electrochemical C–N coupling, offer greener alternatives with comparable yields .

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